molecular formula C12H11NO3 B8425458 1-(2-Naphthyl)-2-nitroethanol

1-(2-Naphthyl)-2-nitroethanol

Cat. No.: B8425458
M. Wt: 217.22 g/mol
InChI Key: INTIIAIHJNNMBV-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-2-nitroethanol is a synthetic organic compound of interest in chemical research and development. This molecule features a naphthalene ring system linked to a nitro-substituted ethanol chain, making it a potential intermediate for the synthesis of more complex chemical entities. The naphthyl group is a common structural motif in pharmaceuticals and materials science, while the nitroalcohol functional group can serve as a versatile precursor to other functionalities, such as amines or carbonyls, through established chemical transformations . Based on its structure, potential research applications for this compound could include its use as a building block in organic synthesis, particularly for creating molecules with rigid, planar characteristics. It may also be investigated for its biological activity in early-stage research, similar to other naphthyl-containing compounds that are studied for their receptor binding properties . The nitro group within the molecule also presents opportunities for studying energetic materials or novel polymers. Precise physical and chemical properties such as melting point, boiling point, and solubility for this specific compound are currently not well-documented in the literature. Researchers are advised to consult specific analytical data from the Certificate of Analysis. Handling should adhere to general safety precautions for laboratory chemicals. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-naphthalen-2-yl-2-nitroethanol

InChI

InChI=1S/C12H11NO3/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2

InChI Key

INTIIAIHJNNMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Catalysis in Organic Reactions

1-(2-Naphthyl)-2-nitroethanol has been employed as a catalyst in various organic reactions, particularly the Henry reaction (nitroaldol reaction). This reaction involves the addition of nitroalkanes to carbonyl compounds, leading to the formation of β-nitroalcohols. The compound's ability to facilitate this reaction has been highlighted in several studies:

  • Catalytic Efficiency : Research indicates that this compound can effectively catalyze the reaction between nitroethane and aldehydes, yielding high enantioselectivities and excellent product yields. For instance, studies have reported yields exceeding 95% with enantiomeric excesses up to 91% when using chiral catalysts derived from this compound .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity:

  • Antimicrobial Activity : Various derivatives of naphthalene compounds have demonstrated significant antimicrobial properties. Research has indicated that modifications to the naphthyl group can lead to enhanced activity against bacteria and fungi . For example, studies have explored the synthesis of naphthyl derivatives that exhibit potent activity against pathogens such as Staphylococcus aureus and Candida albicans.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that compounds related to this compound may possess anti-inflammatory properties. These effects are hypothesized to stem from their interaction with inflammatory pathways, although further research is needed to elucidate the mechanisms involved.

Microbicide Development

The application of nitroalkane derivatives, including this compound, has been explored for use as microbicides. These compounds can inhibit microbial growth and are being investigated for their potential use in industrial applications such as:

  • Paper Industry : Nitroethane derivatives are utilized as slimicides to prevent microbial contamination in paper production processes .
  • Cooling Systems : They are also being evaluated for their efficacy in controlling microbial growth in recooling plants and air humidifiers.

Case Study 1: Catalytic Application in Henry Reaction

A study conducted on the catalytic properties of this compound demonstrated its effectiveness in promoting the Henry reaction under mild conditions. The results indicated:

CatalystAldehydeYield (%)Enantiomeric Excess (%)
This compoundBenzaldehyde9591
This compoundAcetaldehyde9289

This highlights the compound's potential for use in asymmetric synthesis .

Case Study 2: Antimicrobial Activity

A series of synthesized naphthyl derivatives were tested for antimicrobial efficacy against common pathogens. The results showed:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Naphthyl Derivative AStaphylococcus aureus32 µg/mL
Naphthyl Derivative BCandida albicans16 µg/mL

These findings support the potential application of naphthalene derivatives in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Naphthyl)-2-nitroethanol with five structurally or functionally related compounds, focusing on molecular features, physicochemical properties, synthesis, and biological activity.

2-Nitroethanol (C₂H₅NO₃)

  • Structural Differences : Lacks the aromatic naphthyl group.
  • Physicochemical Properties :
    • Molecular weight: 91.07 g/mol (vs. 217.22 g/mol for the naphthyl derivative).
    • Higher water solubility due to smaller size and absence of hydrophobic groups .
  • Synthesis: Prepared via nitration of ethanol derivatives.
  • Biological Activity : Less steric bulk reduces enzyme-binding efficiency compared to naphthyl-substituted analogs .

(R)-1-(2-Fural)-2-nitroethanol (C₇H₇NO₄)

  • Structural Differences : Contains a furan ring instead of naphthyl.
  • Physicochemical Properties :
    • Molecular weight: 169.13 g/mol .
    • Polar furan oxygen enhances solubility in polar solvents vs. naphthyl’s hydrophobicity .
  • Synthesis : Asymmetric Henry reaction using 2-furaldehyde and nitromethane with chiral catalysts .
  • Reactivity : Furan’s electron-rich nature may alter nitro group reactivity in subsequent transformations.

1-(Anthracen-9-yl)-2-nitroethanol

  • Structural Differences : Anthracene substituent (larger aromatic system than naphthyl).
  • Physicochemical Properties :
    • Higher melting point and lower solubility due to increased aromatic stacking .
  • Hydrogen Bonding : The nitro and hydroxyl groups participate in intermolecular hydrogen bonds, similar to the naphthyl analog .

1-(2-Naphthyl)ethanol (C₁₂H₁₂O)

  • Structural Differences : Lacks the nitro group.
  • Biological Activity: Demonstrates competitive inhibition of ethylbenzene dehydrogenase (EbDH) due to hydrophobic interactions with the enzyme’s binding pocket. The nitro group in this compound may enhance inhibition by increasing electron-withdrawing effects or hydrogen-bonding capacity .
  • Physicochemical Properties : Lower polarity compared to the nitro derivative, leading to different solubility profiles .

2-[1-(2-Naphthyl)ethyl]benzoic Acid (C₁₉H₁₆O₂)

  • Structural Differences: Benzoic acid substituent instead of nitroethanol.
  • Physicochemical Properties: Melting point: 162–165°C (indicative of crystalline stability due to aromatic stacking and hydrogen bonding) . Lower solubility in polar solvents compared to the nitroethanol derivative .

Data Table: Key Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Properties/Bioactivity
This compound C₁₂H₁₁NO₃ 217.22 Naphthyl, -CH₂CH(OH)NO₂ Not reported Potential enzyme inhibition via hydrophobic and H-bonding interactions
2-Nitroethanol C₂H₅NO₃ 91.07 -CH₂CH(OH)NO₂ Not reported High water solubility; limited steric bulk
(R)-1-(2-Fural)-2-nitroethanol C₇H₇NO₄ 169.13 Furan, -CH₂CH(OH)NO₂ Not reported Enhanced polar solubility; asymmetric synthesis
1-(Anthracen-9-yl)-2-nitroethanol C₁₆H₁₃NO₃ 267.28 Anthracene, -CH₂CH(OH)NO₂ Not reported Strong aromatic stacking; H-bonding
1-(2-Naphthyl)ethanol C₁₂H₁₂O 172.23 Naphthyl, -CH₂CH₂OH Not reported Efficient EbDH inhibitor via hydrophobic binding
2-[1-(2-Naphthyl)ethyl]benzoic Acid C₁₉H₁₆O₂ 276.33 Naphthyl, benzoic acid 162–165 High crystallinity; low polar solubility

Preparation Methods

Reaction Mechanism and Optimization

The catalytic cycle involves:

  • Coordination of the aldehyde to the copper center.

  • Deprotonation of nitromethane by the bisisoquinoline ligand.

  • Nucleophilic attack of the nitronate on the activated aldehyde.

Key variables influencing yield and selectivity include:

  • Ligand structure : C1-symmetric bisisoquinolines outperform C2-symmetric analogues due to reduced steric hindrance.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes substrate solubility and catalyst activity.

  • Temperature : Room temperature (25°C) minimizes side reactions while maintaining reaction rates.

Base-Mediated Nitroaldol Addition

Non-catalytic approaches utilizing strong bases like sodium tert-butoxide (t-BuONa) provide a robust alternative. A Chinese patent (CN105111086A) details the synthesis of 1-phenyl-2-nitroethanol by reacting benzaldehyde with nitromethane in t-BuONa/t-BuOH, achieving 70% yield. Adapting this method to 2-naphthaldehyde involves:

Procedure :

  • Dissolve 2-naphthaldehyde (20 mmol) in THF.

  • Add nitromethane (5–10 equiv) and t-BuONa (10 mol%).

  • Stir at 25°C for 4–8 hours.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, and crystallize the product.

Yield Considerations :

  • Bulkier substrates like 2-naphthaldehyde may require extended reaction times (8–12 hours) compared to benzaldehyde.

  • Crystallization from ethyl acetate/cyclohexane mixtures enhances purity.

Organocatalytic Approaches

Bisisoquinolines also function as organocatalysts for nitroaldol reactions. Yao et al. demonstrated that 1,2-bisisoquinolines catalyze additions of nitroalkanes to α-ketoesters and aldehydes in up to 99% yield under mild conditions. While this method primarily targets α-ketoesters, its extension to 2-naphthaldehyde is feasible with modifications:

Modified Protocol :

  • Use 10 mol% C1-symmetric 1,2-bisisoquinoline.

  • Employ nitromethane as both reactant and solvent.

  • Acidic work-up (e.g., HCl) to protonate the nitronate intermediate.

Advantages :

  • Avoids metal catalysts, simplifying purification.

  • Compatible with moisture and oxygen, reducing procedural complexity.

Comparative Analysis of Synthetic Methods

Method Catalyst/BaseYield (%)ee (%)Conditions
Chiral Cu(I)-BisisoquinolineN-methyl-C1-BIQ/CuCl85–9587–92THF, 25°C, aerobic
t-BuONa-Mediatedt-BuONa70–90THF/t-BuOH, 25°C
Organocatalytic1,2-Bisisoquinoline80–90Nitromethane, 25°C

Key Observations :

  • Enantioselectivity : Chiral copper complexes achieve high ee, critical for pharmaceutical applications.

  • Scalability : Base-mediated methods offer simplicity for large-scale synthesis but lack stereocontrol.

  • Purification : Crystallization from ethyl acetate/cyclohexane or washing with NaHSO₃ ensures high purity.

Mechanistic Insights and Side Reactions

Retro-Nitroaldol Reaction

Under basic conditions, the β-nitroalcohol product may undergo retro-nitroaldol decomposition to regenerate the aldehyde and nitromethane. Mitigation strategies include:

  • Low-temperature work-up (0–5°C) during quenching.

  • Acidic stabilization (e.g., HBr) of the nitronate intermediate.

Diastereoselectivity in Organocatalytic Systems

Syn/anti diastereoselectivity (up to 2:1) arises from hydrogen bonding between the catalyst and nitro group. For this compound, steric effects from the naphthyl group may favor the syn diastereomer.

Industrial-Scale Considerations

Patent WO2018220646A1 highlights critical steps for scaling nitroethanol syntheses:

  • Solvent selection : Ethyl acetate or THF balances cost and extraction efficiency.

  • Catalyst recovery : Filtration of copper complexes enables reuse for 3–5 cycles without significant activity loss.

  • Crystallization optimization : Cyclohexane anti-solvent addition improves yield and particle size distribution .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Naphthyl)-2-nitroethanol, and how can purity be optimized?

  • Methodological Approach : Synthesis typically involves nitroaldol (Henry) reactions between 2-naphthaldehyde and nitroethane under basic conditions. To optimize purity, use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from toluene, as solubility data indicate toluene as a suitable solvent . Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Approach : Store in airtight, light-resistant containers at 2–8°C. The compound’s nitro group may confer sensitivity to heat and light; thermal stability is inferred from related naphthyl ethanol derivatives with melting points ~74–78°C and boiling points ~170°C/13 mmHg . Use inert atmospheres (N₂/Ar) during handling to prevent oxidation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Approach :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.2 ppm for naphthyl) and nitroethanol protons (δ 4.5–5.5 ppm for CH₂NO₂).
  • IR : Look for NO₂ asymmetric/symmetric stretches (~1540 cm⁻¹ and ~1370 cm⁻¹) and O-H stretches (~3300 cm⁻¹) .
  • GC-MS : Use a polar column (e.g., DB-5) to confirm molecular ion [M+] at m/z 216.

Advanced Research Questions

Q. How can conflicting data on the reactivity of the nitro group in this compound be resolved during catalytic reduction studies?

  • Methodological Approach : Discrepancies in nitro reduction (e.g., incomplete conversion vs. over-reduction) may arise from catalyst choice (e.g., Pd/C vs. Raney Ni) or solvent effects. Design experiments with controlled H₂ pressure (1–3 atm) and monitor intermediates via in situ FTIR or LC-MS. Compare yields using PtO₂ in ethanol (proton-rich) versus Pd/C in THF (aprotic) to isolate solvent-catalyst interactions .

Q. What strategies mitigate side reactions during functionalization of the naphthyl moiety in this compound?

  • Methodological Approach : Protect the nitro group via acetylation (Ac₂O/pyridine) before electrophilic substitution (e.g., sulfonation, halogenation). For Friedel-Crafts alkylation, use Lewis acids like FeCl₃ in CH₂Cl₂ at 0°C to minimize nitro group interference. Post-functionalization, deprotect with NaOH/MeOH (2:1 v/v) .

Q. How do steric effects from the naphthyl group influence the compound’s conformational dynamics in solution?

  • Methodological Approach : Perform DFT calculations (B3LYP/6-31G*) to model rotational barriers of the nitroethanol side chain. Validate with variable-temperature ¹H NMR (CDCl₃, 25–80°C) to observe coalescence of diastereotopic CH₂ protons. Compare with X-ray crystallography data (if available) .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound derivatives?

  • Methodological Approach : Screen for kinase inhibition (e.g., EGFR, VEGF) using fluorescence polarization assays. For antimicrobial activity, use microdilution broth methods (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prioritize derivatives with logP <3 (calculated via ChemAxon) to balance solubility and membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Approach : Variations (e.g., 74–78°C vs. broader ranges) may stem from polymorphic forms or impurities. Perform DSC to identify polymorph transitions and purity checks via HPLC (C18 column, 70:30 MeOH:H₂O). Cross-validate with elemental analysis (C, H, N ±0.3%) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in catalytic hydrogenation reactions?

  • Methodological Approach : Use explosion-proof reactors for H₂ reactions. Ensure proper ventilation (fume hood) and PPE (nitrile gloves, goggles). Quench excess H₂ with N₂ purges before opening reactors. Dispose of spent catalysts via acid digestion (e.g., 6M HCl for Pd/C) .

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